N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
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Overview
Description
N’-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of an azomethine group (-HC=N-)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves the condensation of an aldehyde or ketone with a primary amine. The reaction is usually carried out under acidic or basic conditions, or with the application of heat. The specific synthetic route for this compound involves the reaction of 3,4-dihydroxybenzaldehyde with 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of the synthesis would depend on the availability of starting materials and the optimization of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the azomethine group to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can introduce various functional groups into the molecule, leading to a wide range of derivatives.
Scientific Research Applications
N’-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound exhibits antimicrobial, anti-inflammatory, antiviral, and antioxidant activities, making it a potential candidate for drug development.
Medicine: Its biological activities suggest potential therapeutic applications in treating infections, inflammation, and oxidative stress-related conditions.
Mechanism of Action
The mechanism of action of N’-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with molecular targets such as enzymes, DNA, and cellular receptors. The azomethine group plays a crucial role in binding to these targets, leading to inhibition or modulation of their activity. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- N’-[(E)-(3,4-dichlorophenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- N’-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Uniqueness
N’-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is unique due to the presence of both dihydroxyphenyl and triazolyl groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances its ability to interact with various molecular targets, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
303102-55-8 |
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Molecular Formula |
C20H21N5O4S |
Molecular Weight |
427.5 g/mol |
IUPAC Name |
N-[(E)-(3,4-dihydroxyphenyl)methylideneamino]-2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H21N5O4S/c1-3-25-19(14-5-7-15(29-2)8-6-14)23-24-20(25)30-12-18(28)22-21-11-13-4-9-16(26)17(27)10-13/h4-11,26-27H,3,12H2,1-2H3,(H,22,28)/b21-11+ |
InChI Key |
NUOKUAKTBUVXBS-SRZZPIQSSA-N |
Isomeric SMILES |
CCN1C(=NN=C1SCC(=O)N/N=C/C2=CC(=C(C=C2)O)O)C3=CC=C(C=C3)OC |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NN=CC2=CC(=C(C=C2)O)O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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